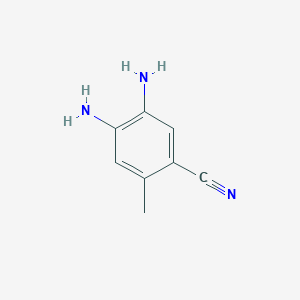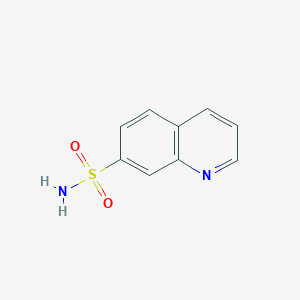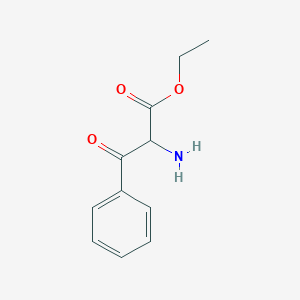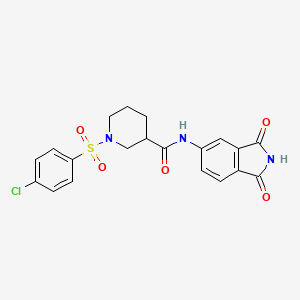
N-methyl-1H-pyrrole-3-carboxamide
Descripción general
Descripción
“N-methyl-1H-pyrrole-3-carboxamide” is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 . The compound is also known as 3-Iodopyrrole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrole ring with a carboxamide group at the 3-position and a methyl group attached to the nitrogen atom .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 389.8±15.0 °C, and its predicted density is 1.148±0.06 g/cm3 . The predicted pKa value is 15.44±0.46 .Mecanismo De Acción
Target of Action
N-methyl-1H-pyrrole-3-carboxamide is a compound that has been studied for its potential inhibitory properties . The primary target of this compound is the Enhancer of Zeste Homolog 2 (EZH2) . EZH2 is a protein that is highly expressed in various malignant tumors and is known to silence tumor suppressor genes via trimethylation of H3K27 .
Mode of Action
The compound interacts with its target, EZH2, by forming hydrogen bonds with the protein . This interaction inhibits the activity of EZH2, preventing it from silencing tumor suppressor genes . The exact mode of interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of EZH2. By inhibiting EZH2, the compound prevents the silencing of tumor suppressor genes, potentially affecting the progression of malignant tumors . The downstream effects of this action are still being studied.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of EZH2 and the prevention of tumor suppressor gene silencing . This could potentially lead to a decrease in the progression of malignant tumors. More research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-methyl-1H-pyrrole-3-carboxamide in lab experiments is its versatility. The compound can be easily modified to enhance its biological activity. Additionally, the compound has been shown to possess low toxicity, which makes it a promising candidate for further development as a therapeutic agent.
One of the limitations of using this compound in lab experiments is its relatively low solubility in water. This can make it difficult to administer the compound in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-methyl-1H-pyrrole-3-carboxamide. One potential direction is the development of novel derivatives of the compound that possess enhanced biological activity. Additionally, further studies are needed to fully elucidate the mechanism of action of the compound. Finally, the potential therapeutic applications of this compound should be explored further in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-methyl-1H-pyrrole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in various in vitro and in vivo models, and the results have been promising.
Propiedades
IUPAC Name |
N-methyl-1H-pyrrole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-7-6(9)5-2-3-8-4-5/h2-4,8H,1H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQASWKGQWZLKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CNC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Chlorophenoxymethyl)phenyl]methanamine](/img/structure/B3316014.png)
![7-Methoxy-1H-[1,5]naphthyridin-4-one](/img/structure/B3316022.png)


![6-Bromoimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B3316037.png)

![3-Methylimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B3316052.png)





![N-(benzo[d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3316101.png)